molecular formula C7H8N2 B6253228 3-ethynyl-1,5-dimethyl-1H-pyrazole CAS No. 85385-96-2

3-ethynyl-1,5-dimethyl-1H-pyrazole

Cat. No.: B6253228
CAS No.: 85385-96-2
M. Wt: 120.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethynyl-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and an ethynyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-1,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with an appropriate ethynylating agent. One common method involves the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of 3-ethyl-1,5-dimethyl-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-ethynyl-1,5-dimethyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-ethynyl-1,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    3-Ethyl-1,5-dimethyl-1H-pyrazole: Similar structure but with an ethyl group instead of an ethynyl group, affecting its reactivity and applications.

Uniqueness

3-ethynyl-1,5-dimethyl-1H-pyrazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound in synthetic chemistry and various research fields .

Properties

CAS No.

85385-96-2

Molecular Formula

C7H8N2

Molecular Weight

120.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.